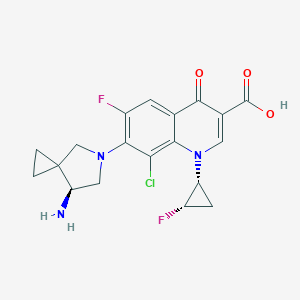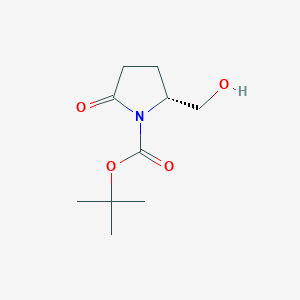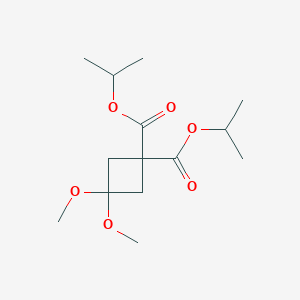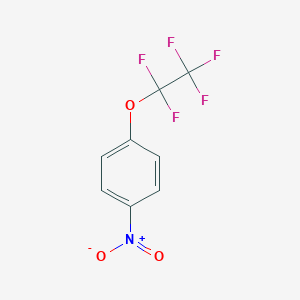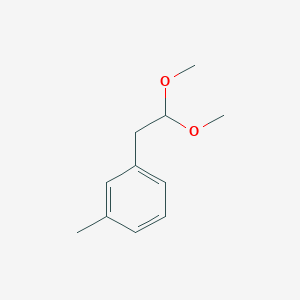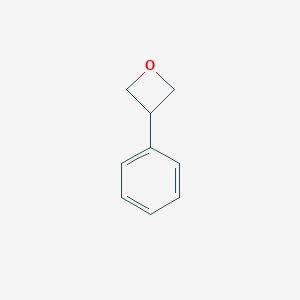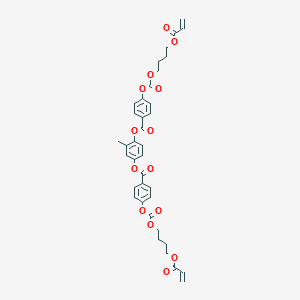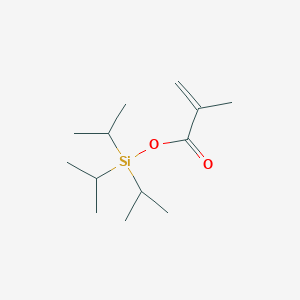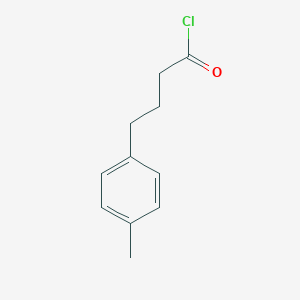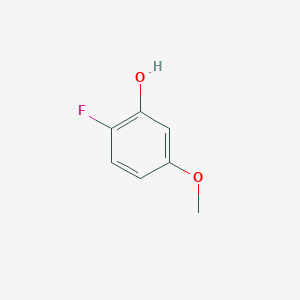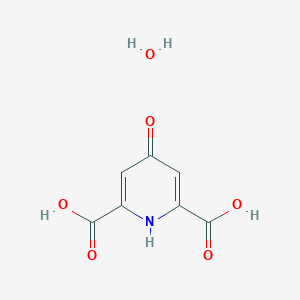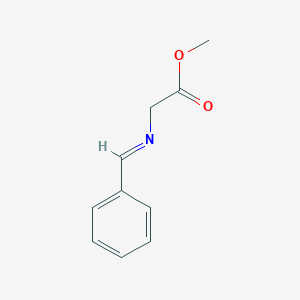
2-(苯亚甲基氨基)乙酸甲酯
描述
Methyl 2-(benzylideneamino)acetate is a chemical compound with the CAS Number 66646-88-6 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 . The IUPAC name for this compound is methyl {[(E)-phenylmethylidene]amino}acetate .
Molecular Structure Analysis
The InChI code for Methyl 2-(benzylideneamino)acetate is 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ . This code provides a detailed description of the molecule’s structure.科学研究应用
在有机合成和药理学中的作用
2-(苯亚甲基氨基)乙酸甲酯在有机合成和药理学中起着至关重要的作用。它被认为是合成具有多种药理活性的化合物的生物活性前体,包括抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒特性。它作为一个活性骨架,因其作为多用途底物在医药产品制备中用作原料而被认为很重要。这使其成为合成化学和制药行业的基础 (Farooq & Ngaini,2019)。
在环境和水处理研究中的作用
在环境研究中,该化合物的衍生物,特别是在甲基和其他烷基或苄基的背景下,正在对其在水生环境中的出现、归宿和行为进行广泛研究。例如,对羟基苯甲酸酯(可能是苯甲酸的酯,可能包含苄基)已被研究其环境影响、生物降解性和作为弱内分泌干扰物化学品的潜力。这些化合物及其氯化副产物在各种环境基质中的存在需要进一步研究,以了解它们的毒性和环境行为 (Haman 等,2015)。
对高级氧化过程的贡献
2-(苯亚甲基氨基)乙酸甲酯及其相关结构也是高级氧化过程 (AOP) 讨论的核心,高级氧化过程对水处理和环境修复至关重要。该化合物在 AOP 过程中形成和降解各种副产物及其随之而来的生物毒性的作用是全面综述的主题,突出了需要增强的降解系统以减轻环境威胁 (Qutob 等,2022)。
在生化研究中的意义
在生化研究中,了解甲烷生成途径(其中来自乙酸盐的甲基等化合物至关重要)至关重要。使用稳定的碳同位素特征量化这些途径(甲基在其中起着重要作用)可以深入了解这些生化过程的环境影响和生物学意义。这在理解温室气体排放及其环境后果方面尤为重要 (Conrad,2005)。
安全和危害
属性
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylideneamino)acetate | |
CAS RN |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

